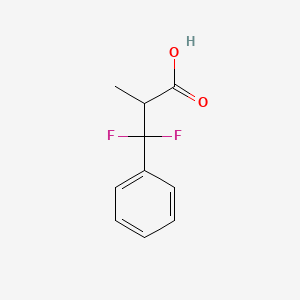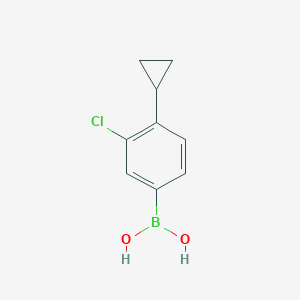
4-Bromo-2,5-difluoro-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,5-difluoro-N-methylaniline is an organic compound with the molecular formula C7H6BrF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms at the 4 and 2,5 positions, respectively, and a methyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-difluoro-N-methylaniline typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2,5-difluoroaniline, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amine group, forming 4-amino-2,5-difluoroaniline.
Bromination: Finally, the amine group is brominated to yield 4-Bromo-2,5-difluoroaniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,5-difluoro-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling: Palladium catalysts and boron reagents are typical for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
4-Bromo-2,5-difluoro-N-methylaniline has several applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,5-difluoro-N-methylaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,5-difluoroaniline: Lacks the N-methyl group.
4-Bromo-2-methylaniline: Lacks the fluorine atoms.
2-Bromo-4-fluoro-N-methylaniline: Different substitution pattern
Uniqueness
4-Bromo-2,5-difluoro-N-methylaniline is unique due to the specific arrangement of bromine, fluorine, and methyl groups, which can impart distinct chemical and physical properties. This makes it valuable for specific synthetic applications and potential pharmacological activities.
Propiedades
Fórmula molecular |
C7H6BrF2N |
|---|---|
Peso molecular |
222.03 g/mol |
Nombre IUPAC |
4-bromo-2,5-difluoro-N-methylaniline |
InChI |
InChI=1S/C7H6BrF2N/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,11H,1H3 |
Clave InChI |
OQGZTTGDWJYFOM-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=C(C=C1F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine](/img/structure/B15302207.png)
![tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15302208.png)





![Ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15302260.png)
![{1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine](/img/structure/B15302275.png)



![6-Acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15302300.png)

